molecular formula C23H28N6O4 B11427819 5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11427819
M. Wt: 452.5 g/mol
InChI Key: HLIQMBYGWAEQEZ-UHFFFAOYSA-N
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Description

5-AMINO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of multiple functional groups, including amino, methoxy, and carbamoyl groups, makes it a valuable candidate for research in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 5-AMINO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under controlled conditions.

    Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines can introduce the amino group onto the triazole ring.

    Attachment of the Dimethoxyphenyl and Dimethylphenyl Groups: These groups can be introduced through substitution reactions using corresponding halides or other suitable leaving groups.

    Carbamoylation: The carbamoyl group can be introduced using isocyanates or carbamoyl chlorides.

Industrial production methods would involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-AMINO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce certain functional groups, such as nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Scientific Research Applications

5-AMINO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound’s stability and functional groups make it suitable for developing new materials with specific properties, such as polymers or coatings.

    Biological Research: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 5-AMINO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar compounds to 5-AMINO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE include other triazole derivatives with varying substituents. These compounds may share similar chemical properties but differ in their biological activity and applications. For example:

    1,2,3-Triazole-4-carboxamide Derivatives: These compounds may have different substituents on the triazole ring, leading to variations in their chemical reactivity and biological activity.

    Amino-substituted Triazoles: Compounds with different amino group positions or additional substituents can exhibit unique properties and applications.

    Carbamoyl-substituted Triazoles: Variations in the carbamoyl group or its position can influence the compound’s stability and reactivity.

Properties

Molecular Formula

C23H28N6O4

Molecular Weight

452.5 g/mol

IUPAC Name

5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[2-(2,4-dimethylanilino)-2-oxoethyl]triazole-4-carboxamide

InChI

InChI=1S/C23H28N6O4/c1-14-5-7-17(15(2)11-14)26-20(30)13-29-22(24)21(27-28-29)23(31)25-10-9-16-6-8-18(32-3)19(12-16)33-4/h5-8,11-12H,9-10,13,24H2,1-4H3,(H,25,31)(H,26,30)

InChI Key

HLIQMBYGWAEQEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)N)C

Origin of Product

United States

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